molecular formula C13H18BrNO2 B2860630 tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate CAS No. 2288708-88-1

tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate

Cat. No.: B2860630
CAS No.: 2288708-88-1
M. Wt: 300.196
InChI Key: PVQBPSQJPOTIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate (CAS: see , OT-4705) is a brominated aromatic carbamate derivative with a tert-butyl carbamate group attached to a 5-bromo-2,4-dimethylphenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2,4-dimethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-9(2)11(7-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBPSQJPOTIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate typically involves the reaction of 5-bromo-2,4-dimethylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

5-bromo-2,4-dimethylaniline+tert-butyl chloroformatetert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate\text{5-bromo-2,4-dimethylaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 5-bromo-2,4-dimethylaniline+tert-butyl chloroformate→tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the carbamate group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidized derivatives of the phenyl ring or the carbamate group.

    Reduction Products: Reduced forms of the original compound, often with the bromine atom removed.

Scientific Research Applications

Chemistry: tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme-catalyzed reactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its carbamate group can interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate with analogous carbamate derivatives, highlighting structural variations, synthetic methods, and physicochemical properties.

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Applications Reference
This compound 5-Br, 2,4-diMe C₁₃H₁₇BrNO₂ Not specified (Combi-Blocks) Purity: 95% Intermediate in drug synthesis
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 5-Br, 2,3-diF C₁₁H₁₂BrF₂NO₂ Multi-step coupling N/A Ligand design, crystallography
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ) 4-Br, 3,5-diOMe C₁₄H₁₈BrNO₄ General Procedure A 23% VHL E3 ligase inhibitors
tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e) 2-Cl, 4-(thiazole) C₁₆H₁₇ClN₂O₂S General Procedure B 49% Kinase inhibitor scaffolds
tert-Butyl (4-bromo-2-methylphenyl)carbamate 4-Br, 2-Me C₁₂H₁₆BrNO₂ Not specified (CAS databases) N/A Cross-coupling reactions

Key Structural and Functional Differences

Substituent Effects :

  • The 5-bromo-2,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-withdrawing effects, favoring regioselective substitution reactions. In contrast, 2,3-difluoro substituents (e.g., CAS 1150114-27-4) enhance electrophilicity and π-stacking interactions in ligand-receptor binding .
  • Methoxy groups (e.g., 41ζ) increase solubility in polar solvents but reduce metabolic stability compared to methyl groups .

Synthetic Accessibility :

  • Compounds like 42e (49% yield) and 42h (77% yield) are synthesized via General Procedure B (Pd-catalyzed cross-coupling), demonstrating higher efficiency than the target compound, whose synthetic route remains proprietary .

Applications :

  • The target compound’s dimethyl groups may enhance stability in hydrophobic environments, making it suitable for lipid-soluble drug candidates. In contrast, thiazole-containing derivatives (e.g., 42e) exhibit improved binding to kinase active sites .

Research Findings and Trends

Crystallographic Studies: Similar brominated carbamates (e.g., CAS 1150114-27-4) have been analyzed using SHELX software for structural refinement, revealing planar aromatic rings and non-covalent interactions critical for ligand design .

Biological Activity :

  • Derivatives with 4-methylthiazole moieties (e.g., 42a–42j) show potent inhibition of protein-protein interactions, outperforming simpler brominated carbamates in cellular assays .

Industrial Relevance :

  • Companies like PharmaBlock Sciences list brominated carbamates as key building blocks for FDA-approved drugs, highlighting the demand for structural diversity in this class .

Biological Activity

Tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate is an organic compound with significant implications in biological research and medicinal chemistry. Its structure comprises a tert-butyl group, a bromine atom, and two methyl groups attached to a phenyl ring, which contribute to its chemical reactivity and biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Molecular Structure

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 300.19 g/mol
  • Appearance : White to light yellow crystalline powder

Synthesis

The synthesis typically involves the reaction of 5-bromo-2,4-dimethylaniline with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity, which are critical for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of the bromine atom and methyl groups enhances the compound's binding affinity and specificity.

Research Findings

  • Enzyme Interactions : The compound has been used as a probe to study enzyme interactions and protein modifications. It facilitates investigations into enzyme-catalyzed reactions, providing insights into biochemical pathways.
  • Medicinal Chemistry : Its structural characteristics suggest potential applications in drug development. The carbamate moiety can interact with various biological targets, making it a candidate for designing new therapeutic agents .
  • Comparative Studies : When compared to similar compounds such as tert-Butyl N-(5-bromo-2,3-difluorophenyl)carbamate, it exhibits distinct chemical behaviors and biological activities due to the unique arrangement of substituents on the phenyl ring.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of compounds structurally related to this compound. It was found that these derivatives exhibited potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives similar to this compound were shown to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. This suggests that such compounds could be further explored for their role in cancer treatment strategies by targeting enzymatic pathways involved in tumor progression .

Data Table: Comparative Biological Activity

CompoundIC50 (µM)Target Cell LineSelectivity Index
This compound0.126MDA-MB-231 (TNBC)High
tert-Butyl N-(5-bromo-2,3-difluorophenyl)carbamate0.150MDA-MB-231 (TNBC)Moderate
Control (5-Fluorouracil)17.02MCF7Low

Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50% .

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-(5-bromo-2,4-dimethylphenyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling 5-bromo-2,4-dimethylaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine). Key steps include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants .
  • Temperature control : Reactions are performed at 0–25°C to minimize side reactions like hydrolysis of the chloroformate .
  • Workup : The product is purified via column chromatography or recrystallization. Yield optimization often requires stoichiometric adjustments (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (~1.3 ppm for 1^1H) and aromatic protons. Discrepancies in splitting patterns may arise from rotameric effects of the carbamate group, requiring variable-temperature NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and bromine isotope patterns .
  • X-ray crystallography : Tools like SHELXL or ORTEP-III resolve ambiguities in stereochemistry or bond lengths by refining crystal structures against diffraction data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be addressed during structural refinement?

Discrepancies often arise from thermal motion or disorder in the crystal lattice. Strategies include:

  • Multi-parameter refinement : Use SHELXL’s restraints (e.g., DFIX, SIMU) to align bond lengths/angles with expected values from density functional theory (DFT) calculations .
  • Twinned data analysis : For overlapping reflections, SHELXE or SIR97 can deconvolute contributions from multiple domains .
  • Validation tools : Check Platon’s ADDSYM algorithm for missed symmetry operations that may distort geometry .

Q. What methodologies are effective for optimizing regioselectivity in downstream derivatization (e.g., Suzuki coupling at the bromine site)?

  • Protecting group strategy : The tert-butyl carbamate group stabilizes the aromatic ring electronically, directing cross-coupling reactions to the bromine position. Use Pd(PPh3_3)4_4/AsPh3_3 as catalysts to suppress debromination .
  • Solvent/base screening : Polar aprotic solvents (DMF, DMSO) with weak bases (K2_2CO3_3) enhance coupling efficiency while preserving the carbamate group .
  • In-situ monitoring : LC-MS tracks reaction progress to halt before side reactions (e.g., tert-butyl deprotection under acidic conditions) occur .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the carbamate’s hydrogen-bonding potential and bromine’s hydrophobic interactions .
  • MD simulations : GROMACS or AMBER simulate stability of ligand-protein complexes over 100+ ns trajectories, identifying key residues for mutagenesis validation .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using datasets from structurally related carbamates .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at the tert-butyl group) that may contribute to in vivo toxicity .
  • Species-specific assays : Compare hepatic microsomal stability (human vs. rodent) to explain differential toxicity .
  • Dose-response modeling : Hill equation analysis distinguishes target-mediated effects from off-target toxicity at high concentrations .

Methodological Notes

  • Spectral interpretation : Always cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Crystallographic rigor : Report R-factors, residual density, and Flack parameters to ensure structural reliability .
  • Biological assays : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.